molecular formula C3H10N3O3PS B1197005 S-(2-Ethylguanidine)phosphorothioic acid CAS No. 54978-25-5

S-(2-Ethylguanidine)phosphorothioic acid

Cat. No.: B1197005
CAS No.: 54978-25-5
M. Wt: 199.17 g/mol
InChI Key: BRRDYVDAJREXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Ethylguanidine)phosphorothioic acid (CAS: 54978-25-5) is an organophosphorus compound characterized by a phosphorothioic acid backbone (H₃PO₃S) with a sulfur atom covalently bonded to a 2-ethylguanidine group. The guanidine moiety [(NH₂)₂NC₂H₅] introduces strong basicity and hydrogen-bonding capabilities, which may influence its reactivity, solubility, and interactions with biological targets .

Properties

CAS No.

54978-25-5

Molecular Formula

C3H10N3O3PS

Molecular Weight

199.17 g/mol

IUPAC Name

2-(diaminomethylideneamino)ethylsulfanylphosphonic acid

InChI

InChI=1S/C3H10N3O3PS/c4-3(5)6-1-2-11-10(7,8)9/h1-2H2,(H4,4,5,6)(H2,7,8,9)

InChI Key

BRRDYVDAJREXSQ-UHFFFAOYSA-N

SMILES

C(CSP(=O)(O)O)N=C(N)N

Canonical SMILES

C(CSP(=O)(O)O)N=C(N)N

Other CAS No.

54978-25-5

Synonyms

S-(2-ethylguanidine)phosphorothioic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Substituents CAS Number Notable Features
S-(2-Ethylguanidine)phosphorothioic acid ~C₃H₁₀N₃O₂PS 2-Ethylguanidine 54978-25-5 High basicity (guanidine); potential for strong hydrogen bonding
Ethyl S-2-diisopropylaminoethyl ethylphosphonothioate C₁₂H₂₈NO₂PS Ethyl, diisopropylaminoethyl 73835-17-3 Bulky diisopropyl group may reduce solubility; used in pesticide research
S-2-Dipropylaminoethyl methylphosphonothionofluoridate C₉H₂₁FNOPS Dipropylaminoethyl, fluorine 28841-40-9 Fluorine enhances electronegativity; potential nerve agent analog
O-Ethyl S-2-dimethylpropylammonium ethylphosphonothiolate iodide C₁₂H₂₈NO₂PS Quaternary ammonium, iodide counterion Not provided Positively charged; ionic interactions in biological systems
Phosphorothioic acid methyl ester CH₃OPS(O)(OH)₂ Methyl ester Not provided Simple ester; limited steric hindrance; common in synthetic chemistry

Key Structural and Functional Differences:

Substituent Basicity: The 2-ethylguanidine group in the main compound provides stronger basicity (pKa ~13) compared to amines (e.g., diisopropylaminoethyl, pKa ~10) or quaternary ammonium groups (permanently charged) . This may enhance solubility in acidic environments or binding to anionic targets.

Steric Effects: Bulky substituents (e.g., diisopropylaminoethyl) in 73835-17-3 reduce steric accessibility, possibly hindering enzyme interactions . The smaller methyl ester group in Phosphorothioic acid methyl ester allows for broader reactivity in synthetic pathways .

Biological Interactions :

  • Quaternary ammonium derivatives (e.g., O-Ethyl S-2-dimethylpropylammonium... iodide ) exhibit permanent positive charges, favoring ionic interactions with cell membranes or acetylcholinesterase .
  • Guanidine derivatives may mimic arginine residues in proteins, enabling unique binding modes in enzymatic inhibition .

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